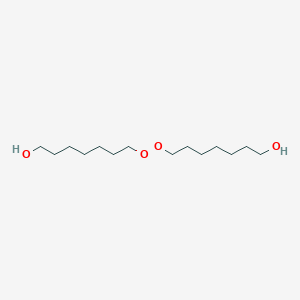
Bis(1-hydroxyheptyl)peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-hydroxyheptyl)peroxide, also known as BHHP, is a peroxide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHHP is a colorless and odorless liquid that is soluble in organic solvents such as ethanol, ether, and acetone.
作用機序
Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide generates free radicals such as hydroxyl and alkoxyl radicals, which can scavenge other free radicals and prevent oxidative damage to cells and tissues. Bis(1-hydroxyheptyl)peroxide also activates the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Bis(1-hydroxyheptyl)peroxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Bis(1-hydroxyheptyl)peroxide can inhibit the growth and proliferation of cancer cells such as breast cancer, lung cancer, and melanoma cells. Bis(1-hydroxyheptyl)peroxide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vivo studies have shown that Bis(1-hydroxyheptyl)peroxide can reduce the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, such as its stability, solubility in organic solvents, and ease of synthesis. However, Bis(1-hydroxyheptyl)peroxide is a highly reactive compound that can generate free radicals and cause oxidative damage to cells and tissues. Therefore, caution should be taken when handling Bis(1-hydroxyheptyl)peroxide, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the research on Bis(1-hydroxyheptyl)peroxide. One direction is to investigate the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore the use of Bis(1-hydroxyheptyl)peroxide as a crosslinking agent for the synthesis of novel materials with unique properties. Furthermore, the mechanism of action of Bis(1-hydroxyheptyl)peroxide needs to be further elucidated to understand its effects on various signaling pathways and cellular processes.
Conclusion
In conclusion, Bis(1-hydroxyheptyl)peroxide is a peroxide compound that has potential applications in various fields such as polymer chemistry, material science, and biomedical research. Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, but caution should be taken when handling it. Future research directions include investigating the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent and exploring its use as a crosslinking agent for novel materials.
合成法
Bis(1-hydroxyheptyl)peroxide can be synthesized through the reaction of 1-heptanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Bis(1-hydroxyheptyl)peroxide and water. The purity of Bis(1-hydroxyheptyl)peroxide can be improved through distillation and recrystallization processes.
科学的研究の応用
Bis(1-hydroxyheptyl)peroxide has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedical research. In polymer chemistry, Bis(1-hydroxyheptyl)peroxide is used as a crosslinking agent for the synthesis of polyethylene and polypropylene. Bis(1-hydroxyheptyl)peroxide is also used as a curing agent for epoxy resins in material science. In biomedical research, Bis(1-hydroxyheptyl)peroxide has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
16128-22-6 |
|---|---|
分子式 |
C10H23AlO |
分子量 |
262.39 g/mol |
IUPAC名 |
7-(7-hydroxyheptylperoxy)heptan-1-ol |
InChI |
InChI=1S/C14H30O4/c15-11-7-3-1-5-9-13-17-18-14-10-6-2-4-8-12-16/h15-16H,1-14H2 |
InChIキー |
QLZINFDMOXMCCJ-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCCOOCCCCCCCO |
正規SMILES |
C(CCCO)CCCOOCCCCCCCO |
同義語 |
bis(1-hydroxyheptyl)peroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



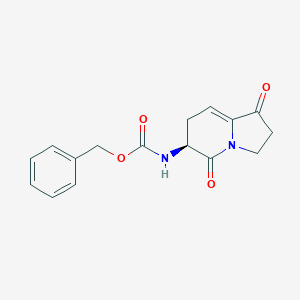
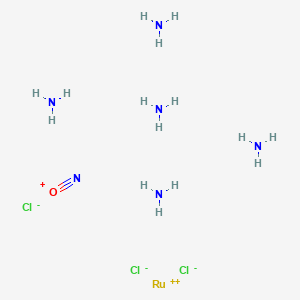

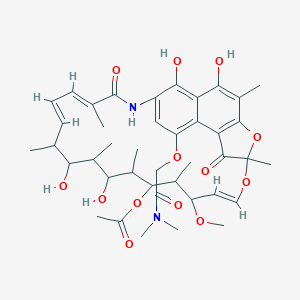
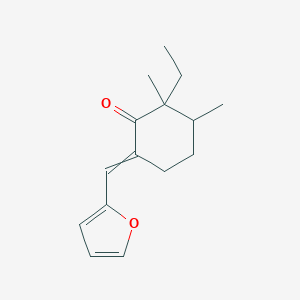
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
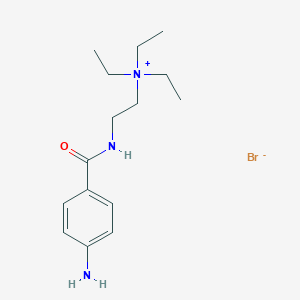


![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


